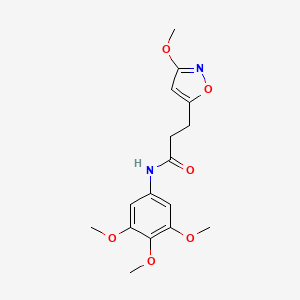

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Description

This compound features a propanamide backbone with two key substituents:

- A 3-methoxy-1,2-oxazole moiety at position 3 of the propanamide chain.

- A 3,4,5-trimethoxyphenyl group as the N-substituent.

The 1,2-oxazole ring is a five-membered heterocycle containing oxygen and nitrogen, which confers rigidity and moderate polarity to the molecule. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in antitumor agents (e.g., combretastatin analogues) due to its ability to mimic tyrosine residues and disrupt microtubule dynamics . The methoxy groups enhance lipophilicity and influence electronic interactions with biological targets.

Properties

Molecular Formula |

C16H20N2O6 |

|---|---|

Molecular Weight |

336.34 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide |

InChI |

InChI=1S/C16H20N2O6/c1-20-12-7-10(8-13(21-2)16(12)23-4)17-14(19)6-5-11-9-15(22-3)18-24-11/h7-9H,5-6H2,1-4H3,(H,17,19) |

InChI Key |

SCBGMMAMBVHTJS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CC(=NO2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Amide bond formation: Coupling reactions between the oxazole derivative and 3,4,5-trimethoxyphenylpropanoic acid using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the oxazole ring or the amide bond, potentially yielding simpler amines or alcohols.

Substitution: Nucleophilic substitution reactions might occur at the methoxy groups or the oxazole ring, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds within the oxazole class exhibit notable antimicrobial activity. For instance, related derivatives have shown effectiveness against various bacterial strains:

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |

|---|---|---|

| Compound A | 37.9 μM | Staphylococcus aureus |

| Compound B | TBD | TBD |

The antimicrobial potential of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is hypothesized to stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle regulators.

Case Study:

In vitro studies on various cancer cell lines demonstrated that the compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells after 48 hours of treatment. This indicates moderate cytotoxicity, warranting further exploration into its potential as an anticancer agent.

Anti-inflammatory Effects

Preliminary research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action could position it as a candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes involved in metabolic pathways critical for inflammation and pain management. Its structural similarity to known enzyme inhibitors suggests potential interactions with targets like cyclooxygenase (COX) or lipoxygenase (LOX).

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

a) 3-[3,4,5-Trimethoxyphenyl]-[1,2,4-oxadiazol-5-yl]propanone

- Structure : Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring.

- Key Differences: Oxadiazoles exhibit higher metabolic stability due to reduced ring strain and stronger hydrogen-bonding capacity . The ketone group in propanone (vs.

- Applications : Antimicrobial and anticancer activities reported for oxadiazole derivatives .

b) 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one

- Structure : Features an oxazolone (lactone) ring instead of oxazole.

- Key Differences :

- Applications : Combretastatin-inspired antitumor agents .

c) 3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles

Substituent and Functional Group Variations

a) N-(3,4-Dimethoxyphenethyl)-3-(2-Methyl-1H-indol-1-yl)propanamide

- Structure : Replaces the oxazole with an indole ring and modifies the methoxy substitution pattern.

- Key Differences: Indole’s aromaticity and hydrogen-bonding capability may improve CNS penetration. Reduced methoxy groups (3,4 vs.

- Applications : EP2 receptor antagonists for inflammatory diseases .

b) 3-(3-Methoxybenzylsulfonyl)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazole

- Structure : Incorporates a sulfonyl group on the triazole core.

- Key Differences: Sulfonyl groups increase acidity and electron-withdrawing effects, altering pharmacokinetics . Crystal structure data reveal non-planar conformations, impacting protein binding .

- Applications : Experimental antitumor agents .

Structural and Pharmacokinetic Comparison Table

Key Findings from Comparative Analysis

Heterocycle Impact :

- 1,2-Oxazole (target compound) balances moderate polarity and rigidity, favoring membrane permeability.

- 1,2,4-Oxadiazole and triazole derivatives exhibit higher metabolic stability but reduced solubility.

- Oxazolone cores enhance reactivity but may limit oral bioavailability .

Substituent Effects :

- The 3,4,5-trimethoxyphenyl group is critical for microtubule-targeting activity, as seen in combretastatin analogues .

- Methoxy positioning (e.g., 3,4 vs. 3,4,5) influences steric interactions and target selectivity .

Functional Group Contributions :

- Propanamide backbones (vs. ketones or esters) improve hydrogen-bonding capacity, enhancing receptor affinity.

- Sulfonyl and methylthio groups alter electronic properties but may require structural optimization for ADME .

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.41 g/mol. The structure features an oxazole ring and a trimethoxyphenyl group which are critical for its biological activity.

1. Cytotoxicity

Recent studies have demonstrated that compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-(3,4,5-trimethoxyphenyl)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In vitro studies reported IC50 values ranging from 1.38 to 3.21 µM for related compounds against HepG2 liver cancer cells, indicating potent cytotoxicity compared to standard treatments like podophyllotoxin .

- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis through mitochondrial membrane potential disruption and modulation of apoptotic markers such as p53 and Bcl-2 .

2. Multidrug Resistance Reversal

The compound has been evaluated for its ability to reverse multidrug resistance in cancer cells:

- In a study involving various derivatives containing the 3-(3,4,5-trimethoxyphenyl)-2-propenoyl group, significant MDR reversal properties were observed. Notably, certain derivatives were found to be up to 31 times more potent than verapamil in reversing drug resistance in malignant cells .

3. Antibacterial Activity

While primarily studied for its anticancer properties, some oxazole derivatives have shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Mechanistic Studies

Mechanistic investigations have revealed that the compound and its analogs may exert their effects through:

- Tubulin Polymerization Inhibition : Compounds similar to the target molecule have been shown to inhibit β-tubulin polymerization, which is crucial for cancer cell proliferation .

- Apoptotic Pathway Activation : Flow cytometry analyses indicated that treated cells exhibited increased Annexin-V positivity, suggesting enhanced apoptosis induction .

Case Study 1: HepG2 Cell Line

In a systematic study on the HepG2 cell line:

- Compounds derived from the oxazole framework exhibited potent cytotoxicity with IC50 values significantly lower than established chemotherapeutics.

- The apoptotic pathway was confirmed through increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Study 2: MDR Reversal

Another study highlighted the efficacy of derivatives in reversing MDR in HL-60 leukemia cells:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.